REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:15])[CH:7]=[C:8]([O:13][CH3:14])[C:9]2=[O:12])=[CH:4][CH:3]=1.FC(F)(F)S(O)(=O)=O.[N-:24]=[N+]=[N-].[Na+]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:15])[CH:7]=[C:8]([O:13][CH3:14])[C:9](=[O:12])[NH:24][C:10]=2[CH:11]=1 |f:2.3|
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Name
|
7-Chloro-2-methoxy-1,4-naphthoquinone
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Quantity
|
14.74 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(C=C(C(C2=C1)=O)OC)=O
|
Name
|
|
Quantity
|
153 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
4.74 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
ice
|
Quantity
|
2.3 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained in an ice bath for 0.33 hour
|
Duration
|
0.33 h
|
Type
|
TEMPERATURE
|
Details
|
maintained thus for 90 hours
|
Duration
|
90 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was recooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature for 19 hours
|
Duration
|
19 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed (water)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (25° C., 15 Pa)
|
Reaction Time |
0.08 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(NC(C(=CC2=O)OC)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |